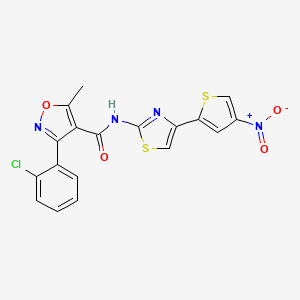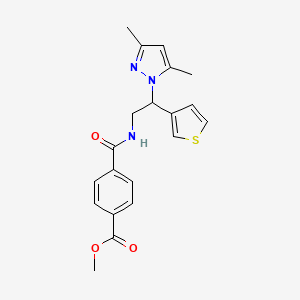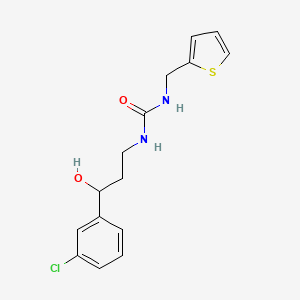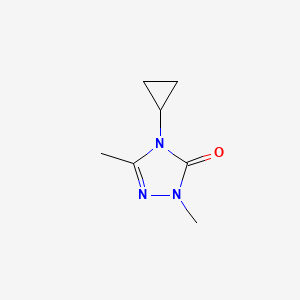
4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2. However, the specific synthesis process for “4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is not explicitly provided in the retrieved sources. However, similar compounds have been analyzed3.Chemical Reactions Analysis
The specific chemical reactions involving “4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” are not detailed in the retrieved sources. However, related compounds have been synthesized via reactions of hydrazonoyl halides2.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” are not explicitly mentioned in the retrieved sources. However, similar compounds are known to be highly soluble in water and other polar solvents4.Aplicaciones Científicas De Investigación
Molecular Structure and Bonding Characteristics
Research on the molecular structure and bonding characteristics of triazole derivatives, including 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has been conducted. Boechat et al. (2010) studied the crystal and molecular structures of triazole derivatives, revealing the delocalization of π-electron density within the triazole ring and its orthogonal arrangement to the cyclopropyl ring. This research provides valuable insights into the molecular geometry and electronic properties of these compounds (Boechat et al., 2010).
Antioxidant Activity and Physicochemical Properties
Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities. The study compared these activities with standard antioxidants, providing a foundation for potential therapeutic applications of these compounds (Yüksek et al., 2015).
Synthesis Techniques and Applications
The synthesis of various triazole derivatives has been a focus of research. Shikhaliev et al. (2005) explored the three-component condensation of 3-amino-1,2,4-triazole and its derivatives, contributing to the methods of synthesizing triazole compounds (Shikhaliev et al., 2005). Zhou Zhi-ming (2010) also investigated the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives, expanding the variety of synthesized triazole compounds (Zhou Zhi-ming, 2010).
Crystallographic Studies
Further crystallographic studies have been conducted by Boechat et al. (2016), offering insights into the crystal structures and electron density distribution within various triazole compounds. These findings are essential for understanding the chemical and physical properties of these molecules (Boechat et al., 2016).
Cyclization Mechanisms
Research by Kimball et al. (2002) into the cyclization mechanisms of triazenes, including triazole analogues, under various conditions, contributes significantly to the understanding of chemical reactions and synthesis pathways involving these compounds (Kimball et al., 2002).
Cycloaddition Reactions
Studies on cycloaddition reactions, such as those conducted by Mertzanos et al. (1992), provide valuable information on the chemical reactivity and potential applications of 1,2,3-triazole analogues in synthetic chemistry (Mertzanos et al., 1992).
Safety And Hazards
The specific safety and hazards associated with “4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” are not detailed in the retrieved sources. However, general safety measures for handling similar compounds include wearing personal protective equipment and ensuring adequate ventilation5.
Direcciones Futuras
The future directions for research on “4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one” are not specified in the retrieved sources. However, similar compounds have shown potential in the development of new drugs4.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one”. Further research may be needed for a more comprehensive understanding.
Propiedades
IUPAC Name |
4-cyclopropyl-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9(2)7(11)10(5)6-3-4-6/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKNUBLUHCYQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

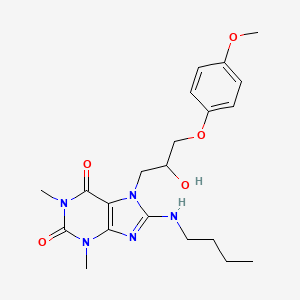
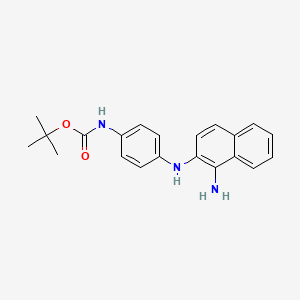
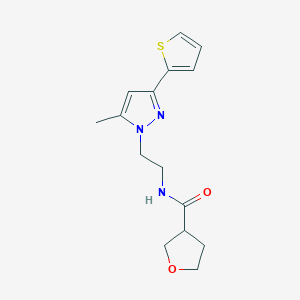
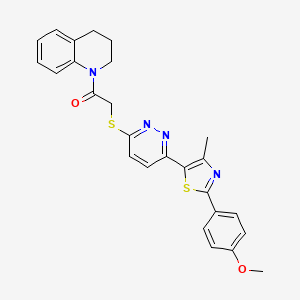
![N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2967326.png)
![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)
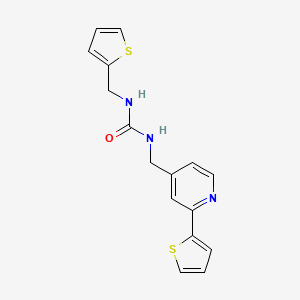
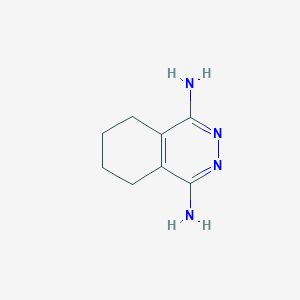
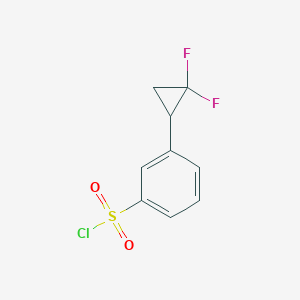
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)
